molecular formula C23H27N5O7S B1678401 Piperacillin sodium CAS No. 59703-84-3

Piperacillin sodium

Cat. No.: B1678401
CAS No.: 59703-84-3
M. Wt: 517.6 g/mol
InChI Key: IVBHGBMCVLDMKU-GXNBUGAJSA-N
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Description

Piperacillin sodium is a broad-spectrum β-lactam antibiotic of the ureidopenicillin class. It is known for its efficacy against Gram-negative bacteria, including Pseudomonas aeruginosa, and some Gram-positive bacteria. This compound is often used in combination with tazobactam, a β-lactamase inhibitor, to enhance its effectiveness against β-lactamase-producing bacteria .

Mechanism of Action

Target of Action

Piperacillin sodium is a broad-spectrum β-lactam antibiotic of the ureidopenicillin class . The primary targets of this compound are the penicillin-binding proteins (PBPs) . PBPs are enzymes that catalyze a pentaglycine crosslink between alanine and lysine residues, providing additional strength to the bacterial cell wall .

Mode of Action

This compound interferes with the activity of PBPs involved in the final phase of peptidoglycan synthesis . This interference disrupts the bacterial cell wall synthesis, leading to bacterial cell death . When used alone, piperacillin lacks strong activity against the Gram-positive pathogens such as Staphylococcus aureus, as the beta-lactam ring is hydrolyzed by the bacteria’s beta-lactamase .

Biochemical Pathways

The action of this compound primarily affects the biochemical pathway of peptidoglycan synthesis in bacteria. By inhibiting the PBPs, this compound prevents the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This disruption in the peptidoglycan synthesis pathway leads to cell lysis and death .

Pharmacokinetics

This compound is administered intravenously or intramuscularly as it has 0% oral bioavailability . Approximately 20% of this compound is excreted in bile, and 80% is excreted unchanged in urine .

Result of Action

The result of this compound’s action is the lysis and death of the bacterial cell. By inhibiting the PBPs and disrupting the peptidoglycan synthesis, the bacterial cell wall becomes weak and unable to maintain its structure, leading to cell lysis and death .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, this compound quickly loses bactericidal activity upon dissolution due to its short half-life . Furthermore, the presence of beta-lactamase enzymes in some bacteria can inactivate this compound . To overcome this, this compound is often used in combination with tazobactam, a beta-lactamase inhibitor, which enhances piperacillin’s effectiveness by inhibiting many beta lactamases to which it is susceptible .

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperacillin sodium is synthesized through a multi-step process starting from 6-aminopenicillanic acid. The synthesis involves the acylation of 6-aminopenicillanic acid with a side chain that includes a ureido group, which enhances its activity against Gram-negative bacteria. The reaction typically involves the use of solvents like dimethylformamide and reagents such as triethylamine .

Industrial Production Methods: Industrial production of this compound involves fermentation followed by chemical synthesis. The fermentation process produces 6-aminopenicillanic acid, which is then chemically modified to produce piperacillin. The final product is purified and converted to its sodium salt form for medical use .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: this compound can undergo nucleophilic substitution reactions, especially at the β-lactam ring.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines and thiols.

Major Products:

Scientific Research Applications

Piperacillin sodium has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Ampicillin: Another β-lactam antibiotic with a similar mechanism of action but a narrower spectrum of activity.

    Ticarcillin: A carboxypenicillin with activity against Pseudomonas aeruginosa but less effective against certain Gram-negative bacteria compared to piperacillin.

    Mezlocillin: A ureidopenicillin similar to piperacillin but with different pharmacokinetic properties.

Uniqueness of Piperacillin Sodium: this compound is unique due to its broad-spectrum activity, particularly against Pseudomonas aeruginosa, and its enhanced stability against β-lactamase enzymes when combined with tazobactam. This combination makes it a valuable antibiotic for treating severe and resistant bacterial infections .

Properties

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
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InChI

InChI=1S/C23H27N5O7S/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34)/t13-,14-,15+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBHGBMCVLDMKU-GXNBUGAJSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O
Source PubChem
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Isomeric SMILES

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59703-84-3 (mono-hydrochloride salt)
Record name Piperacillin [INN]
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DSSTOX Substance ID

DTXSID2023482
Record name Piperacillin
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Molecular Weight

517.6 g/mol
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Physical Description

White to off-white solid; [Bristol-Myers Squibb], Solid
Record name Piperacillin
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Solubility

1.19e-01 g/L
Record name Piperacillin
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Mechanism of Action

By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, Piperacillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that Piperacillin interferes with an autolysin inhibitor.
Record name Piperacillin
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CAS No.

61477-96-1, 66258-76-2, 59703-84-3
Record name Piperacillin
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Record name [2S-[2α,5α,6β(S*)]]-6-[[[[(4-ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
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Record name 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[[[(4-ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-, monosodium salt, [2S-[2α,5α,6β(S*)]]-
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Record name PIPERACILLIN ANHYDROUS
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Record name Piperacillin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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